3-(Octylthio)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Octylthio)propanenitrile is an organic compound with the molecular formula C11H21NS It is characterized by the presence of a nitrile group (-CN) and an octylthio group (-S-C8H17) attached to a propane backbone
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method for synthesizing nitriles involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Another method involves the dehydration of amides using dehydrating agents such as phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2).
Industrial Production Methods:
- Industrial production methods for nitriles often involve large-scale reactions using similar principles as laboratory synthesis but optimized for yield and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Types of Reactions:
Oxidation: Nitriles can undergo oxidation reactions to form amides or carboxylic acids.
Reduction: Reduction of nitriles typically yields primary amines.
Substitution: Nitriles can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Aqueous acid (HCl) or base (NaOH) for hydrolysis reactions.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Carboxylic acids.
Scientific Research Applications
3-(Octylthio)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-(Octylthio)propanenitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The octylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Properties
CAS No. |
35652-59-6 |
---|---|
Molecular Formula |
C11H21NS |
Molecular Weight |
199.36 g/mol |
IUPAC Name |
3-octylsulfanylpropanenitrile |
InChI |
InChI=1S/C11H21NS/c1-2-3-4-5-6-7-10-13-11-8-9-12/h2-8,10-11H2,1H3 |
InChI Key |
JBJSMCQYMGAWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.